1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group, a methoxy group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, methylhydrazine, and ethyl acetoacetate.
Formation of Pyrazole Ring: The key step involves the cyclization of these starting materials to form the pyrazole ring. This can be achieved through a condensation reaction followed by cyclization under acidic or basic conditions.
Methoxylation and Carboxylation: The methoxy group is introduced via methylation reactions, and the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: It is used in biological studies to understand its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound also features a pyrazole ring but lacks the chlorophenyl and methoxy groups, resulting in different chemical and biological properties.
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-(4-Chlorophenyl)-3-methyl-5-pyrazolone:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Biological Activity
Overview
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring with various substituents, including a 3-chlorophenyl group, a methoxy group, and a carboxylic acid group. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the condensation of 3-chlorobenzaldehyde with methylhydrazine and ethyl acetoacetate, followed by cyclization.
- Introduction of Functional Groups : The methoxy group is introduced via methylation reactions, while the carboxylic acid group is added through carboxylation reactions using carbon dioxide or other carboxylating agents.
The compound's chemical structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 1-(3-chlorophenyl)-5-methoxy-4-methylpyrazole-3-carboxylic acid |
Molecular Formula | C12H11ClN2O3 |
InChI Key | VFCXRSRJHBYZEQ-UHFFFAOYSA-N |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been evaluated in various models, showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, in carrageenan-induced edema models, it demonstrated notable reduction in inflammation levels.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. In vitro studies revealed that it possesses strong antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The following table summarizes some key findings related to its cytotoxic effects:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways by binding to their active sites.
- Receptor Modulation : It can modulate receptor activity that plays a role in pain perception and inflammatory responses.
Study on Anti-inflammatory Activity
In a study published in PubMed Central, researchers evaluated the anti-inflammatory effects of this compound using an acetic acid-induced model. The results indicated a significant reduction in inflammatory markers comparable to indomethacin, suggesting its potential as an effective anti-inflammatory agent .
Investigation of Anticancer Effects
Another study focused on the anticancer properties of pyrazole derivatives, including our compound. The research highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo, showcasing its potential as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methoxy-4-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)14-15(11(7)18-2)9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXRSRJHBYZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC(=CC=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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